2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine
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Overview
Description
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a complex organic compound that features a quinoline ring system substituted with a phenylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically involves hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves binding to active sites and altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperidin-1-yl)ethanamine
- 2-(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- 2-(4-Phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine
Uniqueness
What sets 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine apart is its unique combination of the quinoline and phenylpiperidine structures, which may confer distinct pharmacological properties not seen in other similar compounds .
Properties
CAS No. |
832101-97-0 |
---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C21H23N3/c22-19-7-9-21-18(14-19)6-8-20(23-21)15-24-12-10-17(11-13-24)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15,22H2 |
InChI Key |
FKDWIFDBEKDYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
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